6-Isopentenyloxyisobergapten

Übersicht

Beschreibung

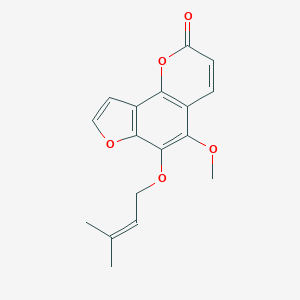

6-Isopentenyloxyisobergapten is a complex organic compound belonging to the class of extended flavonoids . This compound is characterized by its unique structure, which includes a furobenzopyranone core with methoxy and prenyl substituents. Extended flavonoids are known for their diverse biological activities and potential therapeutic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Isopentenyloxyisobergapten typically involves multi-step organic reactionsCommon reagents used in these reactions include methoxybenzaldehyde, prenyl bromide, and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as column chromatography and recrystallization are often employed to purify the final product. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

6-Isopentenyloxyisobergapten undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce double bonds or other reducible groups.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .

Wissenschaftliche Forschungsanwendungen

6-Isopentenyloxyisobergapten has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

Medicine: It is investigated for its potential therapeutic applications, such as anticancer and antimicrobial activities.

Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 6-Isopentenyloxyisobergapten involves its interaction with various molecular targets and pathways. For example, it may inhibit specific enzymes or modulate signaling pathways involved in inflammation and cell proliferation. The exact molecular targets and pathways depend on the specific biological activity being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Phenyl-4H-furo(2,3-h)chromen-4-one: Another extended flavonoid with a similar core structure but different substituents.

3,5-Dimethoxy-8,8-dimethyl-2-phenyl-4H,8H-benzo(1,2-b3,4-b’)dipyran-4-one: A related compound with additional methoxy groups and a different substitution pattern.

Uniqueness

6-Isopentenyloxyisobergapten is unique due to its specific combination of methoxy and prenyl substituents, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .

Biologische Aktivität

6-Isopentenyloxyisobergapten, a furanocoumarin, has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, focusing on anti-inflammatory, antimicrobial, and anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound belongs to the furanocoumarin class, characterized by a furan ring fused to a coumarin structure. This compound exhibits unique properties that contribute to its biological activities.

1. Anti-Inflammatory Activity

Research indicates that this compound possesses significant anti-inflammatory effects. A study demonstrated that it was more active than other furanocoumarins with a Minimum Inhibitory Concentration (MIC) of 167 μM and an IC50 of 27 μM against inflammatory mediators . The compound effectively inhibited the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, showcasing its potential as an anti-inflammatory agent .

Mechanism of Action:

- Inhibition of iNOS and COX-2: The compound reduces the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are crucial in the inflammatory response.

- Regulation of Signaling Pathways: It modulates MAPK pathways, affecting the phosphorylation of proteins involved in inflammatory signaling .

2. Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Its effectiveness against various microbial strains has been documented, indicating its potential as a natural antimicrobial agent. The compound selectively inhibits microbial growth and modifies enzyme activity, contributing to its antimicrobial efficacy .

Research Findings:

- Selective Inhibition: The compound shows selective inhibition against specific pathogens, making it a candidate for further development in treating infectious diseases.

- Mechanisms: The exact mechanisms involve disruption of microbial cell wall synthesis and interference with metabolic pathways essential for microbial survival.

3. Anticancer Activity

The anticancer potential of this compound has been investigated in various studies. In vitro assays have shown that it induces apoptosis in cancer cell lines, including HepG2 hepatoblastoma and Huh-7 hepatocellular carcinoma cells.

Key Findings:

- IC50 Values: The compound demonstrated an IC50 value of 50.14 μM in cell viability assays, indicating significant cytotoxic effects on cancer cells .

- Apoptosis Induction: It significantly increased the Bax/BCL-2 ratio and cleaved caspase levels, promoting apoptosis at concentrations as low as 10 μM .

- In Vivo Effects: In animal models, treatment with this compound resulted in a marked decrease in tumor size and weight compared to control groups .

Summary of Biological Activities

| Activity Type | Key Findings | Mechanism of Action |

|---|---|---|

| Anti-inflammatory | MIC: 167 μM; IC50: 27 μM | Inhibition of iNOS/COX-2; modulation of MAPK pathways |

| Antimicrobial | Selective inhibition against pathogens | Disruption of cell wall synthesis; interference with metabolism |

| Anticancer | IC50: 50.14 μM; induces apoptosis | Increase in apoptotic markers; decrease in tumor size |

Case Studies

Several case studies highlight the therapeutic potential of furanocoumarins like this compound:

- Anti-inflammatory Effects: A study involving LPS-stimulated macrophages showed that treatment with the compound significantly reduced inflammatory mediator production without cytotoxicity.

- Anticancer Research: In animal studies, administration led to reduced tumor burden and improved survival rates among treated groups compared to controls.

Eigenschaften

IUPAC Name |

5-methoxy-6-(3-methylbut-2-enoxy)furo[2,3-h]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O5/c1-10(2)6-8-21-17-15(19-3)11-4-5-13(18)22-14(11)12-7-9-20-16(12)17/h4-7,9H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYROBYWPUVLPTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOC1=C(C2=C(C3=C1OC=C3)OC(=O)C=C2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50178824 | |

| Record name | 2H-Furo(2,3-h)-1-benzopyran-2-one, 5-methoxy-6-((3-methyl-2-butenyl)oxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50178824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24099-29-4 | |

| Record name | 2H-Furo(2,3-h)-1-benzopyran-2-one, 5-methoxy-6-((3-methyl-2-butenyl)oxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024099294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Furo(2,3-h)-1-benzopyran-2-one, 5-methoxy-6-((3-methyl-2-butenyl)oxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50178824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.